Lipophilicity Differential: XLogP3 of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine vs. Non-Trifluoromethyl and Mono-Halogenated Analogs
The computed XLogP3 of 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (3.4) is substantially higher than that of 5-bromo-2-chloropyridine (approx. 2.0, estimated from fragment-based prediction), 2-chloro-3-(trifluoromethyl)pyridine (2.75), and 2-bromo-3-(trifluoromethyl)pyridine (2.86) [1]. The regioisomer 2-bromo-3-chloro-5-(trifluoromethyl)pyridine exhibits an XLogP3 of 3.52, indicating that moving the CF₃ group from the 3- to the 5-position increases lipophilicity by ~0.12 units . This demonstrates that the precise 5-Br/2-Cl/3-CF₃ arrangement occupies a specific lipophilicity window that differs measurably from its nearest structural neighbors.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-Bromo-2-chloropyridine: XLogP3 ≈ 2.0; 2-Chloro-3-(trifluoromethyl)pyridine: 2.75; 2-Bromo-3-(trifluoromethyl)pyridine: 2.86; 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: 3.52 |
| Quantified Difference | ΔXLogP3 = +0.6 to +1.4 vs. mono- and non-CF₃ analogs; ΔXLogP3 = –0.12 vs. regioisomer with CF₃ at 5-position |
| Conditions | Values computed by XLogP3 algorithm (PubChem 2025.04.14 release); consistent across all compounds |
Why This Matters
LogP is a key determinant of membrane permeability and ADME properties, so a ~1-unit difference in LogP can translate to a 10-fold difference in partition behavior, directly impacting the suitability of derived bioactive molecules.
- [1] PubChem Compound Summaries: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CID 21836302, XLogP3: 3.4); 5-Bromo-2-chloropyridine (CID 11643287, XLogP3: ~2.0); 2-Chloro-3-(trifluoromethyl)pyridine (CID 125950, XLogP3: 2.75); 2-Bromo-3-(trifluoromethyl)pyridine (CID 12412662, XLogP3: 2.86). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov (accessed April 2026). View Source
